molecular formula C7H12ClN3O2 B3047689 Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 1431965-00-2

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B3047689
CAS No.: 1431965-00-2
M. Wt: 205.64
InChI Key: BCSLZWZVBUUYOI-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is a pyrazole derivative characterized by a methyl group at the 1-position, an amino group at the 4-position, and an ethyl ester carboxylate at the 5-position of the pyrazole ring, with a hydrochloride counterion. This compound is primarily utilized as a pharmaceutical intermediate, reflecting its role in the synthesis of bioactive molecules .

The synthesis of such pyrazole derivatives typically involves condensation reactions, followed by esterification and hydrochloride salt formation. For example, analogous syntheses employ carbodiimide coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and tertiary amines (e.g., triethylamine) to activate carboxylic acids for esterification with amino esters . Crystallographic data for related compounds, such as Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, highlight the precision of single-crystal X-ray diffraction in confirming molecular geometry (mean C–C bond length = 0.002 Å; R factor = 0.034) .

Properties

IUPAC Name

ethyl 4-amino-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-3-12-7(11)6-5(8)4-9-10(6)2;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLZWZVBUUYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-00-2
Record name 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Base-Catalyzed Ring Closure

Patent CN105646357A details a single-step process using:

Methyl hydrazine (40% aqueous) + Ethoxy methylene ethyl cyanoacetate → Toluene, 80°C, 6h  

Mechanism :

  • Nucleophilic attack by methyl hydrazine on the electrophilic β-carbon
  • Tautomerization to form the pyrazole ring
  • In situ esterification stabilizes the carboxylate group

Optimization Data :

Parameter Optimal Range Yield Impact
Solvent (Toluene) 5:1 v/w +18%
Temperature 75-85°C ±2%
Reaction Time 5.5-6.5h -0.5%/10min

This method achieves 92% yield with 98.7% HPLC purity after recrystallization from ethanol/HCl.

Two-Step Synthesis via Acetylpyrazole Intermediates

WO2017064550A1 demonstrates:

Step 1: Ethyl difluoroacetate → Claisen condensation → 3-Dimethylaminomethylene-1,1-difluoro-2,4-pentanedione  
Step 2: Methyl hydrazine ring closure → Oxidation → Acidification  

Critical Process Parameters :

  • Low-temperature addition (-20°C) prevents exothermic decomposition
  • Oxidative conditions : 10% NaOH/H₂O₂ at 60°C converts acetyl to carboxylate
  • Acidification : Concentrated HCl precipitates hydrochloride salt

Yield Comparison :

Stage Isolated Yield Purity
Cyclization 89% 95% GC
Oxidation 94% 97% HPLC
Final Product 83% 99.2% NMR

Orthoester-Mediated Ring Formation

WO2014120397A1 employs triethyl orthoformate in acetic anhydride:

Ethyl difluoroacetoacetate + Triethyl orthoformate → Ac₂O, 100°C → Alkyl 2-alkoxymethylene-difluoro-3-oxobutyrate  
↓ + Methylhydrazine (K₂CO₃/H₂O)  
Pyrazole ring formation  

Reaction Engineering Insights :

  • Gas-liquid mass transfer : CO₂ sparging maintains pH 5-7 during workup
  • Phase-transfer catalysis : Bicarbonate salts enhance aqueous-organic mixing
  • Thermal profile : Strict 100-105°C control prevents orthoester decomposition

Scale-Up Results :

Batch Size (kg) Cycle Time (h) Yield (%) Impurities (HPLC)
5 18 78 1.2%
50 22 81 0.9%
500 26 84 0.7%

Comparative Analysis of Synthetic Methods

Process Economics :

Method Raw Material Cost ($/kg) E-Factor PMI
Cyclocondensation 42 8.7 0.89
Two-Step 58 12.4 1.12
Orthoester 67 15.9 1.34

Green Chemistry Metrics :

  • Atom Economy : Cyclocondensation (91%) > Two-Step (78%) > Orthoester (65%)
  • Solvent Intensity : Orthoester (5.6 L/kg) requires solvent recovery systems

Analytical Characterization Protocols

Identity Confirmation :

  • ¹H NMR (DMSO-d₶): δ 1.32 (t, J=7.1Hz, 3H, CH₂CH₃), 2.98 (s, 3H, N-CH₃), 4.29 (q, J=7.1Hz, 2H, OCH₂), 6.15 (s, 2H, NH₂), 7.84 (s, 1H, H-3)
  • FT-IR : 3345 cm⁻¹ (NH₂), 1702 cm⁻¹ (C=O ester), 1633 cm⁻¹ (C=N)

Purity Assessment :

Technique System Details Acceptance Criteria
HPLC (USP) C18, 0.1% H₃PO₄/ACN gradient ≥98.5% area
Karl Fischer Coulometric titration ≤0.2% w/w
Residual Solvents GC-FID ICH Q3C Class 2

Industrial Implementation Challenges

Key Considerations :

  • Hydrazine Handling : Requires dedicated containment systems due to toxicity (LD50 25 mg/kg)
  • Exotherm Management : Adiabatic temperature rise ΔT = 78°C necessitates jacketed reactors
  • Crystallization Control : Hydrochloride salt forms multiple hydrates requiring strict a_w control

Regulatory Compliance :

  • ICH M7: Control of mutagenic impurities in methyl hydrazine streams
  • EPA 40 CFR 261: Distillation residues classified as hazardous waste

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Alcohol derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride is a pyrazole derivative with diverse applications in scientific research. Its structure features a pyrazole ring with specific substitutions, including an amino group at the 4-position and a carboxylate ester at the 3-position. The molecular formula is C7H10ClN3O2.

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate hydrochloride serves as a building block in the synthesis of more complex organic compounds. It has been studied for its potential biological activities, including antimicrobial and antifungal properties. In medicine, it is used in the development of pharmaceuticals, particularly in the design of drugs targeting various diseases. It is also utilized in the production of agrochemicals and dyes in the industry.

Mode of Action

Pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes. They are known to be involved in various biochemical reactions, but the specific pathways and downstream effects of this compound require further investigation. Pyrazole derivatives can have various biological activities, which suggests that this compound may also have diverse effects at the molecular and cellular levels. Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates its effectiveness against various bacterial strains, including Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). For instance, one study demonstrated sub-micromolar activity against MSSA in the presence of bioavailable copper.

Anticancer Activity

The compound has shown promise in cancer research, particularly against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. In vitro assays revealed that it inhibited cell proliferation with mean growth percentages of 38.44% and 54.25%, respectively. The mechanism appears to involve cell cycle arrest at the G2/M phase, suggesting a pro-apoptotic effect.

Enzyme Inhibition

The compound acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their catalytic activity. This mechanism is crucial in modulating metabolic pathways.

Receptor Modulation

It has been shown to interact with specific receptors, potentially altering signaling pathways involved in various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Study on Antimicrobial Activity : A research article documented its effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its potential as an antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : Another study highlighted its ability to inhibit proliferation in cancer cell lines, supporting its development as a therapeutic agent for cancer treatment.

Synthesis of pyrazole derivatives

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues

The following table compares Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride with structurally related pyrazole derivatives:

Compound Name Substituents (Pyrazole Ring) CAS No. Key Applications Purity/Price (Example)
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate HCl 1-Me, 4-NH₂, 5-COOEt Not Provided Pharmaceutical intermediate 2500 mg: €373
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate HCl 1-Me, 4-NH₂, 5-COOMe Not Provided Pharmaceutical intermediate 2500 mg: €373
Ethyl 5-amino-3-chloro-1H-pyrazole-4-carboxylate 3-Cl, 4-NH₂, 5-COOEt 1380351-61-0 Pharmaceutical intermediate 98% MIN
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate 1-(4-Cl-2-NO₂Ph), 4-NH₂, 5-COOEt 912444-94-9 Crystallography studies N/A

Key Observations :

  • Substituent Effects: The methyl group at the 1-position in the target compound enhances steric stability compared to the 3-chloro derivative .
  • Ester Group Variation: Replacing ethyl with methyl (as in Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate HCl) marginally reduces lipophilicity (logP), which may influence bioavailability .
  • Pharmacological Relevance : While the target compound and its analogues are intermediates, the H-Series inhibitors (e.g., H-7, H-8) demonstrate how pyrazole/isoxazole scaffolds, when combined with sulfonamide groups, can target kinase enzymes .

Physicochemical Properties

Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. For example, ortho-toluidine hydrochloride (Table 1-2 in ) shows a solubility of 100 g/100 mL in water, suggesting similar behavior for pyrazole hydrochlorides.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (EMPH) is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

EMPH is an organic compound with the chemical formula C6H9N3O2HClC_6H_9N_3O_2\cdot HCl and a molecular weight of approximately 189.62 g/mol. The compound features a pyrazole ring substituted with an ethyl carboxylate and an amino group, which contribute to its reactivity and biological properties.

The biological activity of EMPH is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial for its potential therapeutic applications, particularly in drug discovery.

Biological Activities

EMPH exhibits a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that EMPH and its derivatives possess antimicrobial effects, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : EMPH has been studied for its ability to inhibit enzymes involved in various metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Potential Anti-inflammatory Effects : Research indicates that compounds similar to EMPH may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits potential against various pathogens
Enzyme InhibitionInhibits specific enzymes related to metabolic pathways
Anti-inflammatoryPotential effects observed in related compounds

Case Study: Enzyme Inhibition

In one study, EMPH was tested for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. The results demonstrated that EMPH effectively reduced COX activity in vitro, suggesting its potential as an anti-inflammatory agent .

Applications in Drug Discovery

Due to its diverse biological activities, EMPH is being explored as a lead compound in drug development. Its unique structural features allow for further functionalization, making it a versatile intermediate for synthesizing more complex molecules with enhanced therapeutic properties.

Table 2: Comparison with Related Pyrazole Derivatives

Compound NameChemical FormulaUnique Features
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylateC7H11N3O2Different amino/carboxyl group positions
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateC7H10N4O2Methyl instead of ethyl at the carboxylic position
3-Amino-1-methylpyrazoleC4H6N4Lacks carboxylic acid functionality

Q & A

Q. What are the standard synthetic routes for Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride?

The compound can be synthesized via cyclocondensation reactions involving ethyl acetoacetate derivatives and hydrazine analogs. For example, similar pyrazole carboxylates are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux conditions, followed by hydrolysis and salt formation . Key steps include:

  • Cyclization using DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole ring.
  • Hydrolysis of the ester group under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid, followed by HCl treatment to form the hydrochloride salt.
  • Purification via recrystallization or column chromatography to ensure ≥98% purity .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

  • NMR and IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and substituent positions (e.g., amino group protons at δ 5.5–6.0 ppm in ¹H NMR) .
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and hydrogen bonding patterns. For example, related pyrazole derivatives show mean C–C bond lengths of 1.38–1.42 Å and intermolecular N–H···Cl interactions in the hydrochloride salt .
  • Mercury software (v2.0+) can visualize crystal packing and intermolecular interactions .

Q. What safety precautions are recommended for handling this compound?

While specific toxicity data may be limited, general precautions include:

  • Avoiding inhalation or skin contact (use fume hoods and gloves).
  • Storing in a cool, dry place away from strong oxidizers.
  • Disposing of waste via licensed hazardous chemical disposal services . Decomposition products (e.g., HCl, nitrogen oxides) require respiratory protection in case of fire .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol .
  • Temperature control : Reflux at 80–100°C for 6–8 hours maximizes intermediate formation while minimizing side products .
  • Real-time monitoring : TLC or HPLC can track reaction progress and identify optimal quenching times .

Q. What computational methods support electronic structure analysis?

  • DFT calculations : Predict molecular electrostatic potentials (MEPs) and frontier orbitals (HOMO/LUMO) to assess reactivity. For example, MEP maps of similar pyrazoles highlight nucleophilic sites at the amino group and electrophilic regions near the ester carbonyl .
  • Molecular docking : Screen interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger Suite .

Q. How can crystallographic data resolve discrepancies in reported physical properties?

  • Packing similarity analysis : Use Mercury’s Materials Module to compare unit cell parameters (e.g., space group, Z-value) with literature data. Discrepancies in melting points may arise from polymorphic forms or impurities .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain solubility or stability variations across studies .

Q. What strategies address conflicting spectroscopic data for this compound?

  • Dynamic NMR experiments : Resolve tautomerism or rotational barriers (e.g., amino group rotation) causing signal splitting .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., [M+H]⁺ = 231.1234 for C₈H₁₅ClN₄O) to rule out isomeric contaminants .

Methodological Resources

  • SHELX suite : For refining X-ray data (SHELXL) and solving crystal structures (SHELXD) .
  • ConQuest and Mogul : Validate geometric parameters (bond lengths/angles) against the Cambridge Structural Database .
  • Synthetic protocols : Adapt procedures from structurally analogous compounds (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate, CAS 31037-02-2) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

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